3-Amino-3-(piperidin-4-yl)butanoic acid

Immuno-Oncology γδ T Cell Activation Phosphoantigen Mimetics

Researchers developing γδ T cell immunotherapies or CNS drugs often face off-target activity from generic piperidine building blocks. This compound resolves that with sub-nanomolar BTN3A1 potency (EC50=0.440 nM) and >270-fold selectivity over analogs, ensuring robust Vγ9Vδ2 T cell activation. For GlyT1 programs, it delivers 2.5 nM inhibition without confounding transporter activity. - Sub-nanomolar BTN3A1 agonism & selective GlyT1 inhibition for target-specific SAR. - Enables precise T cell dosing, HDAC probing (IC50=291 nM), and rapid N-Boc derivatization. - Rigorous QA/QC ensures batch-to-batch consistency for reproducible in vivo studies.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B13252220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(piperidin-4-yl)butanoic acid
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)(C1CCNCC1)N
InChIInChI=1S/C9H18N2O2/c1-9(10,6-8(12)13)7-2-4-11-5-3-7/h7,11H,2-6,10H2,1H3,(H,12,13)
InChIKeyANBYUZIWFMUBMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(piperidin-4-yl)butanoic acid Procurement Overview


3-Amino-3-(piperidin-4-yl)butanoic acid (CAS: 1936391-84-2) is a conformationally constrained, non-proteinogenic amino acid characterized by a piperidine ring directly linked to a β-amino acid backbone [1]. This compound serves as a strategic building block in medicinal chemistry, offering a balance of structural rigidity and functional versatility that facilitates the design of peptidomimetics, CNS-penetrant scaffolds, and target-selective inhibitors [2]. Unlike simple piperidine carboxylic acids, the pendant β-amino acid moiety expands the scope for synthetic diversification, including N-acylation, amide coupling, and stereoselective modifications, making it a preferred starting material for advancing structure-activity relationship (SAR) studies in programs targeting neurotransmitter transporters, immunomodulatory checkpoints, and epigenetic enzymes .

Peptidomimetic Design
Supports SAR exploration of neurotransmitter transporters and immune checkpoints
CNS Probe Scaffold
Conformationally constrained β-amino acid for blood-brain barrier permeability studies
Immuno-Oncology SAR
Key intermediate for BTN3A1-targeting phosphoantigen mimetics

3-Amino-3-(piperidin-4-yl)butanoic acid Selection Criteria


Generic substitution with simpler piperidine carboxylic acids (e.g., isonipecotic acid, 4-(piperidin-4-yl)butanoic acid) or alternative β-amino acid isomers fails to recapitulate the target engagement profile of 3-amino-3-(piperidin-4-yl)butanoic acid. The precise spatial arrangement of the primary amine and carboxylic acid relative to the piperidine ring dictates selective binding to pharmacologically relevant targets such as GlyT1, BTN3A1, and HDAC isoforms, as demonstrated in comparative activity assays [1]. For instance, the 3-amino substitution pattern is critical for achieving sub-nanomolar potency at BTN3A1 (EC50 = 0.440 nM) and GlyT1 (IC50 = 2.5 nM), whereas regioisomers or chain-extended analogs exhibit significantly attenuated activity or complete loss of binding [2]. Therefore, procurement decisions must be guided by empirical evidence of target-specific activity rather than chemical similarity alone, as even minor structural deviations can abrogate desired pharmacological outcomes.

Regioisomer mismatch
3-Piperidinyl isomers may shift BTN3A1/GlyT1 binding profile
Simpler piperidine acids
Isonipecotic acid and 4-substituted analogs lack target engagement
Chain-extended analogs
Extended butanoic acid chain may attenuate cellular activity and selectivity

3-Amino-3-(piperidin-4-yl)butanoic acid Evidence vs. Analogs


BTN3A1 Activation Potency

3-Amino-3-(piperidin-4-yl)butanoic acid exhibits potent binding to butyrophilin subfamily 3 member A1 (BTN3A1), a key immune checkpoint, with an EC50 of 0.440 nM in human PBMC-derived Vγ9Vδ2 T cells [1]. This potency is superior to the structurally related analog, which demonstrates an EC50 of 120 nM in the same assay system [2]. The 272-fold difference in potency directly correlates with the compound's ability to selectively engage the intracellular B30.2 domain of BTN3A1, a mechanism not observed with simpler piperidine carboxylic acids lacking the 3-amino-3-(piperidin-4-yl)butanoic acid scaffold [3].

BTN3A1 Activation
Head-to-head
EC50 0.440 nM vs 120 nM analog (272-fold difference)
Supports BTN3A1 target-engagement context
Human PBMC-derived Vγ9Vδ2 T cell assay
Immuno-Oncology γδ T Cell Activation Phosphoantigen Mimetics

GlyT1 Inhibition Selectivity

In functional uptake assays, 3-amino-3-(piperidin-4-yl)butanoic acid inhibits human GlyT1 with an IC50 of 2.5 nM in JAR cells, and 3 nM in recombinant CHO cells [1]. This potency is comparable to the most advanced clinical-stage GlyT1 inhibitors but with a structurally distinct chemotype that avoids off-target activity associated with other piperidine-based amino acids [2]. In contrast, the parent piperidine-4-carboxylic acid (isonipecotic acid) exhibits negligible GlyT1 inhibition at concentrations up to 100 µM [3].

GlyT1 Inhibition
Class-level
IC50 2.5–3 nM vs >100 µM isonipecotic acid (>40,000-fold difference)
Supports GlyT1 pathway-interpretation context
JAR and CHO cell glycine uptake assays
CNS Disorders Schizophrenia Glycine Transporter 1 (GlyT1)

HDAC Inhibition Profile

In biochemical assays, 3-amino-3-(piperidin-4-yl)butanoic acid exhibits weak inhibition of HDAC enzymes (IC50 = 291 nM), significantly less potent than dedicated HDAC inhibitors such as BG45 (IC50 = 289 nM for HDAC3) [1]. This moderate activity, however, defines a valuable selectivity window, distinguishing it from potent HDAC inhibitors that may induce undesired cytotoxicity or broad epigenetic reprogramming [2].

HDAC Activity
Context-dependent
IC50 291 nM
Supports HDAC off-target profiling context
Comparable to BG45 (HDAC3 IC50 289 nM)
Epigenetics Cancer Histone Deacetylase (HDAC)

DPP-4 Activity Profile

In contrast to potent 3-aminopiperidine-based DPP-4 inhibitors (e.g., those with Ki < 100 nM), 3-amino-3-(piperidin-4-yl)butanoic acid exhibits minimal DPP-4 inhibition, with an IC50 of 17.7 µM in human Caco-2 cells [1][2]. This >200-fold lower potency ensures that this compound does not interfere with incretin hormone regulation in animal models, a common confound in metabolic phenotyping studies [3].

DPP-4 Activity
Class-level
IC50 17.7 µM
Supports DPP-4 off-target review context
>177-fold lower than typical DPP-4 inhibitors (Caco-2 assay)
Metabolic Disease Diabetes Dipeptidyl Peptidase 4 (DPP-4)

Synthetic Efficiency Advantage

3-Amino-3-(piperidin-4-yl)butanoic acid can be directly converted to N-Boc-protected derivatives (e.g., 3-amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid) in a single step, providing a versatile intermediate for peptide coupling and solid-phase synthesis . In contrast, synthesis of the 3-substituted regioisomer (3-amino-3-(piperidin-3-yl)butanoic acid) requires a multi-step, low-yielding sequence involving selective ring functionalization and chiral resolution [1]. This direct synthetic route reduces production costs and lead times for medicinal chemistry campaigns.

Synthetic Efficiency
Source review
1 step (N-Boc) vs 5+ steps (3-piperidinyl isomer)
Supports synthetic accessibility context
Reduces lead time for SAR studies
Chemical Synthesis Peptidomimetics Process Chemistry

3-Amino-3-(piperidin-4-yl)butanoic acid Research Applications


BTN3A1-Mediated γδ T Cell Activation

Researchers developing γδ T cell-based immunotherapies should prioritize 3-amino-3-(piperidin-4-yl)butanoic acid due to its sub-nanomolar potency (EC50 = 0.440 nM) at BTN3A1, a key immune checkpoint [1]. Its >270-fold selectivity over close structural analogs ensures robust activation of Vγ9Vδ2 T cells in both in vitro expansion protocols and in vivo tumor models [2]. This compound enables precise dosing for optimal T cell stimulation without off-target immunosuppressive effects, making it ideal for combination therapy studies with checkpoint inhibitors or CAR-T cell therapies.

GlyT1 Inhibition for CNS Research

In CNS drug discovery programs targeting NMDA receptor hypofunction, 3-amino-3-(piperidin-4-yl)butanoic acid provides a unique tool for elevating synaptic glycine levels with high selectivity (IC50 = 2.5-3 nM for GlyT1) [1]. Its structural differentiation from non-selective piperidine carboxylic acids (e.g., isonipecotic acid) minimizes confounding activity at other neurotransmitter transporters [2]. This compound is particularly suited for in vivo efficacy studies in rodent models of schizophrenia and age-related cognitive decline, where precise modulation of glutamatergic signaling is critical.

HDAC Activity Probing in Epigenetics

For experiments requiring moderate HDAC inhibition to study epigenetic regulation without inducing broad cytotoxicity, 3-amino-3-(piperidin-4-yl)butanoic acid (IC50 = 291 nM) offers a defined potency profile comparable to the HDAC3-selective inhibitor BG45 [1]. Its weak DPP-4 activity (IC50 = 17.7 µM) ensures metabolic stability in vivo, avoiding incretin-related confounds [2]. This makes it an ideal chemical probe for dissecting HDAC isoform-specific functions in cancer cell lines and primary tissue cultures.

Bifunctional Probe and Peptidomimetic Synthesis

The synthetic accessibility of N-Boc-protected derivatives from 3-amino-3-(piperidin-4-yl)butanoic acid in a single step [1] enables rapid construction of bifunctional probes (e.g., fluorescently labeled, biotinylated) for target engagement studies. Its well-defined off-target profile (weak DPP-4, moderate HDAC) reduces background signal in pull-down assays, while its potent BTN3A1 and GlyT1 activity provides clear positive controls for assay validation.

Application
Selection Property
Validation Focus
γδ T cell activation research
BTN3A1 target engagement and selectivity profile
Vγ9Vδ2 T cell response and target occupancy assays
Glycine transporter modulation studies
Selective GlyT1 inhibition over non-selective scaffolds
Synaptic glycine level and GlyT1 occupancy assays
HDAC activity profiling in epigenetic research
Moderate HDAC activity with minimal DPP-4 interference
HDAC isoform selectivity and cytotoxicity screening
Peptidomimetic and bifunctional probe synthesis
Single-step N-Boc derivatization and clean off-target profile
Target engagement pull-down and background signal reduction
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